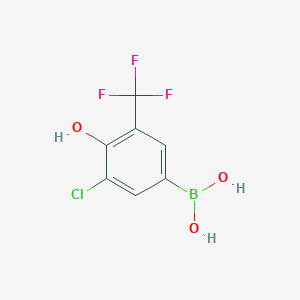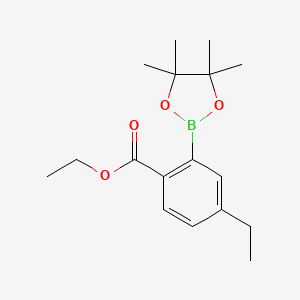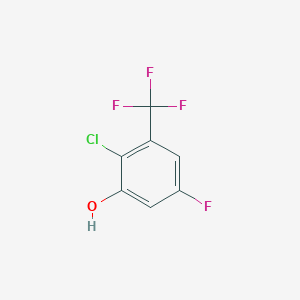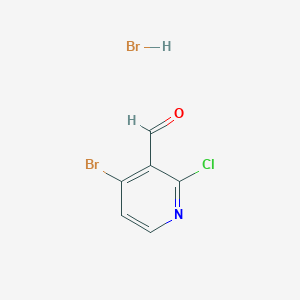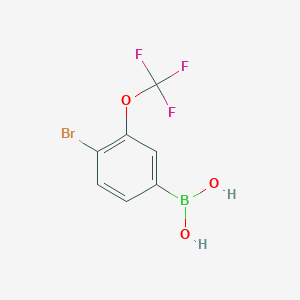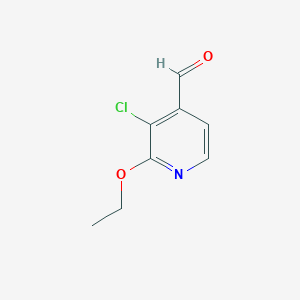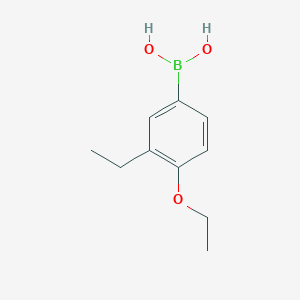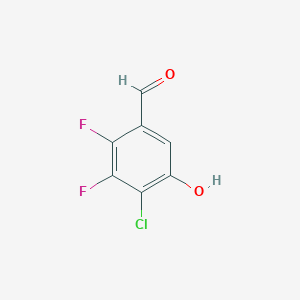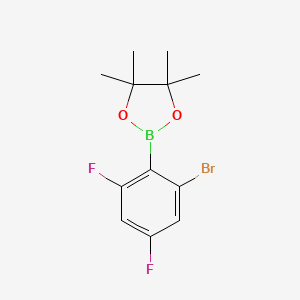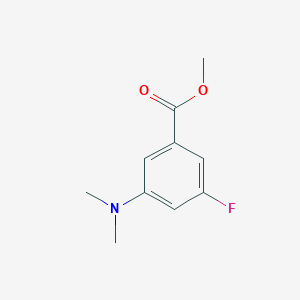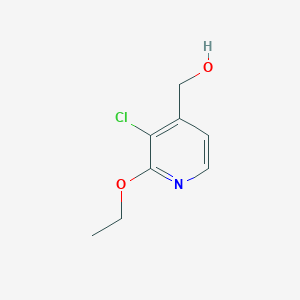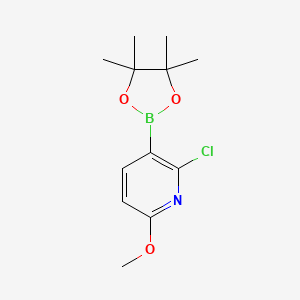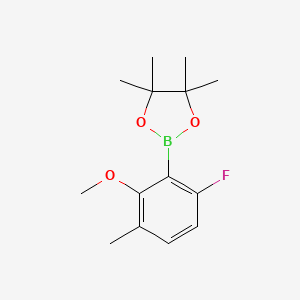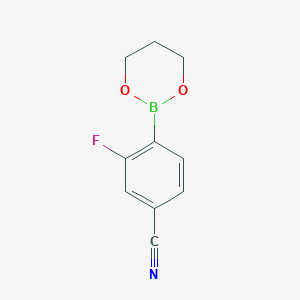
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a dioxaborinane ring, a fluorine atom, and a benzonitrile group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with a boronic acid derivative in the presence of a suitable catalyst. One common method involves the use of 4-fluorobenzonitrile and 1,3-propanediol in the presence of a boron source such as boron trifluoride etherate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, or as an inhibitor, modulating the activity of enzymes or receptors. The presence of the dioxaborinane ring and the fluorine atom enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile can be compared with other similar compounds such as:
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-(1,3,2-Dioxaborinan-2-yl)benzyl alcohol: Features a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the dioxaborinane ring, fluorine atom, and nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVDMREVGCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
